molecular formula C17H18O3 B8670851 Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8670851
M. Wt: 270.32 g/mol
InChI Key: BMYCXIKWTMREBD-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 3-(methoxymethyl)-4-(2-methylphenyl)benzoate

InChI

InChI=1S/C17H18O3/c1-12-6-4-5-7-15(12)16-9-8-13(17(18)20-3)10-14(16)11-19-2/h4-10H,11H2,1-3H3

InChI Key

BMYCXIKWTMREBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)OC)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-bromo-3-(methoxymethyl)benzoate (40 g; 154.38 mmol; 1 eq.), o-tolylboronic acid (23.09 g; 169.82 mmol; 1.10 eq.), K2CO3 (106.68 g; 771.90 mmol; 5 eq.), tetrakis(triphenylphosphine)palladium (0) (1.78 g; 1.54 mmol; 0.01 eq.) were taken up in Toluene (200 mL) and water (200 mL) under N2 atmosphere. The reaction mixture was purged with vacuum, then degassed with N2 and then refluxed for 1 hour. The reaction mixture was cooled to RT, filtered over a pad of celite and washed with EtOAc (1000 mL). The filtrate was concentrated to afford a yellow oil which was taken in EtOAc (800 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 solution (250 mL), water (250 mL) and brine (250 mL), dried over MgSO4 and concentrated affording the title compound as a yellow oil used without further purification (41.9 g, quantitative). HPLC (Method A) Rt 5.34 min (Purity: 89.4%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23.09 g
Type
reactant
Reaction Step Two
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Quantity
106.68 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six
Quantity
1.78 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-bromo-3-(methoxymethyl)benzoate (40.0 g, 154 mmol), o-tolylboronic acid (23.1 g, 170 mmol), K2CO3 (106.7 g; 772 mmol) and tetrakis(triphenylphosphine)palladium (0) (1.8 g; 1.54 mmol) was prepared in toluene (200 mL) and water (200 mL) and degassed with N2. The reaction mixture was heated at reflux for 1 hour, and then filtered through a pad of Celite and extracted with EtOAc (1 L). The organic layer was washed with a saturated aqueous solution of NaHCO3 (250 mL), water (250 mL) and brine (250 mL), dried (MgSO4) and concentrated affording the title compound as a yellow oil used without further purification (41.9 g, quantitative). HPLC (Method A), Rt 5.3 min (purity: 89.4%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
106.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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